molecular formula C11H12FN3 B2597433 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1006477-81-1

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline

Cat. No.: B2597433
CAS No.: 1006477-81-1
M. Wt: 205.236
InChI Key: VYOCAVJEXNXVJM-UHFFFAOYSA-N
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Description

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a fluorinated aniline derivative featuring a 1-methyl-1H-pyrazole moiety linked via a methylene bridge. Key characteristics include:

  • Molecular Formula: C₁₁H₁₂FN₃
  • Molecular Weight: 205.23 g/mol
  • Systematic Name: 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline .

Analytical confirmation of its structure employs nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography . Its relevance in drug discovery is hinted at by related compounds with antineoplastic activity .

Properties

IUPAC Name

2-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-15-8-9(7-14-15)6-13-11-5-3-2-4-10(11)12/h2-5,7-8,13H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOCAVJEXNXVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reaction of 2-fluoroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline exhibit significant anticancer properties. A study published in ACS Omega highlighted the synthesis of N-Aryl derivatives that demonstrated effective growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The pyrazole moiety is often implicated in enhancing the biological activity of these compounds.

Antimicrobial Properties
Another application is in the development of antimicrobial agents. The presence of fluorine in the structure can enhance the lipophilicity and biological activity of the compound, making it suitable for targeting bacterial infections. Studies have shown that fluorinated pyrazoles can exhibit potent antifungal and antibacterial activities, which are critical in addressing antibiotic resistance .

Agrochemicals

Pesticide Development
The compound's potential as a pesticide has been explored due to its ability to interact with biological systems. Pyrazole derivatives have been investigated for their herbicidal and insecticidal activities. Research has indicated that modifications in the pyrazole structure can lead to improved efficacy against specific pests while minimizing environmental impact .

Herbicide Efficacy
The incorporation of fluorine atoms into herbicides has been shown to enhance their effectiveness. The fluorinated aniline derivatives can disrupt plant growth processes, making them valuable in agricultural applications .

Material Science

Polymer Chemistry
this compound can be utilized in polymer synthesis. Its functionality allows for the creation of novel materials with tailored properties. For instance, incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, which is beneficial for various industrial applications.

Synthesis of Advanced Materials
The compound's reactivity makes it a suitable candidate for synthesizing advanced materials such as conductive polymers or composites. Research has demonstrated that pyrazole-containing polymers exhibit unique electronic properties, which can be harnessed for applications in organic electronics and sensors .

Data Summary

Application Area Description Key Findings/Case Studies
Medicinal ChemistryAnticancer and antimicrobial agentsSignificant growth inhibition against cancer cell lines; effective against bacterial infections
AgrochemicalsPesticides and herbicidesEnhanced efficacy against pests; reduced environmental impact
Material SciencePolymer synthesisImproved thermal stability and mechanical strength; potential for electronic applications

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For instance, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole-Aniline Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications Evidence
2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₁H₁₂FN₃ 205.23 2-fluoro (aniline), 1-methyl (pyrazole) High purity (≥95%), potential antineoplastic scaffold
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(trifluoromethyl)aniline C₁₂H₁₂F₃N₃ 255.24 2-(trifluoromethyl) (aniline) Enhanced lipophilicity due to CF₃ group; used in agrochemical research
5-fluoro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline C₁₁H₁₂FN₃O 221.24 5-fluoro, methoxy linker Increased polarity; explored in antiviral studies
4-ethoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₄H₁₈FN₃ 247.32 4-ethoxy (aniline) Improved metabolic stability; 95% purity
4-(2-methyl-1,3-thiazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline C₁₅H₁₆N₄S 284.38 Thiazole ring (aniline) Heterocyclic diversity; targets kinase inhibition
4-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline C₁₄H₁₆F₃N₃ 283.29 4-CF₃ (aniline), 1,3,5-trimethyl (pyrazole) Steric bulk for selective binding; 95% purity

Key Structural Variations and Implications

Substituent Effects on the Aniline Ring: Fluorine vs. Trifluoromethyl: The 2-fluoro group in the target compound provides moderate electron-withdrawing effects, while the CF₃ group in its analog () significantly increases lipophilicity and metabolic resistance.

Pyrazole Modifications: Methyl vs. Trimethyl Substitution: The 1-methylpyrazole in the target compound balances steric hindrance and synthetic accessibility. Thiazole Incorporation: The thiazole-containing analog () introduces sulfur-based hydrogen bonding, expanding interaction capabilities in biological systems.

Synthetic Challenges: The synthesis of pyrazole-aniline hybrids often requires precise conditions. For example, reductive amination of 2-nitrothiophene-3-carbaldehyde with 2-fluoroaniline failed to yield the desired thieno-fused pyrazole due to competing nitroso→nitro oxidation ().

Analytical and Purity Data

  • Purity Standards : Most analogs (e.g., ) report ≥95% purity via HPLC, critical for reproducibility in biological assays.
  • Characterization Methods : X-ray crystallography () and NMR () are pivotal for confirming regiochemistry and stereochemistry.

Biological Activity

2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₁H₁₂FN₃
  • Molecular Weight : 205.23 g/mol
  • CAS Number : 1006477-81-1

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrazole derivatives, including this compound. The compound's efficacy was evaluated against several bacterial strains, demonstrating promising results.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Pseudomonas aeruginosa0.040 mg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against various fungal strains. The following table summarizes its antifungal effects.

Table 2: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

The antifungal activity suggests that this compound could be a candidate for further development in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Various studies have reported its cytotoxic effects on different cancer cell lines.

Table 3: Cytotoxicity of this compound

Cancer Cell LineIC₅₀ (µM)
MCF7 (Breast cancer)3.79
A549 (Lung cancer)26.00
HepG2 (Liver cancer)17.82

The IC₅₀ values indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies

Several case studies have demonstrated the effectiveness of pyrazole derivatives similar to this compound in clinical settings:

  • Study on MCF7 Cell Line :
    • Researchers found that derivatives exhibited growth inhibition with an IC₅₀ value of approximately 3.79 µM , indicating strong anticancer activity against breast cancer cells.
  • Evaluation Against Lung Cancer Cells :
    • The compound showed significant cytotoxic effects on A549 lung cancer cells with an IC₅₀ value of 26 µM , highlighting its potential for lung cancer therapies.
  • Antimicrobial Screening :
    • A comprehensive screening involving multiple bacterial and fungal strains confirmed the broad-spectrum antimicrobial activity of pyrazole derivatives, including this compound, reinforcing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : A robust method involves reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde derivatives with 2-fluoroaniline. For example, NaBH₄/I₂ in methanol under neutral conditions at room temperature has been used for similar compounds, yielding secondary amines with high efficiency . Key considerations include:

  • Solvent choice : Methanol or ethanol to stabilize intermediates.
  • Reducing agents : NaBH₄/I₂ avoids acidic conditions that may degrade sensitive functional groups.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and chromatographic techniques?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 6.5–7.5 ppm for aniline), pyrazole methyl (δ 3.8–4.0 ppm), and fluorine coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 205.231 (C₁₁H₁₂FN₃) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. What challenges arise in the synthesis of this compound derivatives, particularly regarding regioselectivity and functional group compatibility?

  • Answer :

  • Regioselectivity : Competing reactions (e.g., over-reduction of imine intermediates or unintended C–N bond cleavage) require controlled stoichiometry and low temperatures .
  • Functional group stability : Fluorine substituents may induce steric hindrance or electronic effects, altering reaction pathways. For example, nitroso intermediates in pyrazole-fused systems can oxidize to nitro groups instead of forming N–N bonds .
  • Mitigation : Use protecting groups (e.g., Boc for amines) or inert atmospheres to stabilize reactive intermediates .

Q. How can computational methods such as DFT be applied to predict the reactivity and stability of this compound in different solvent environments?

  • Answer :

  • Density Functional Theory (DFT) : MN15L/def2-TZVP basis sets calculate bond dissociation energies, charge distribution, and solvent effects. For example, polar aprotic solvents (DMSO) stabilize charge-separated transition states in C–F activation reactions .
  • Solvent modeling : COSMO-RS predicts solubility and aggregation behavior, aiding crystallization protocol design .
  • Reactivity maps : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites for derivatization .

Q. What analytical strategies resolve contradictions in crystallographic data for this compound polymorphs?

  • Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolve polymorphic differences (e.g., two distinct crystal forms observed via layering CH₂Cl₂/acetone/pentane) .
  • Powder XRD : Compare experimental patterns with simulated data from SHELX-refined structures to identify dominant phases .
  • Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions or solvent retention in crystals .

Applied Research Questions

Q. How is this compound utilized in the development of kinase inhibitors or anticancer agents?

  • Answer : The compound serves as a key intermediate in synthesizing Vactosertib (TGF-β inhibitor), where its pyrazole-aniline core enables hydrogen bonding with kinase active sites .

  • Structure-activity relationship (SAR) : Fluorine enhances metabolic stability; methylpyrazole improves solubility and bioavailability .
  • Biological assays : In vitro kinase profiling (IC₅₀ < 50 nM) and xenograft models validate efficacy .

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